4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine, also known as EMD-1214063, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine-based sulfonylureas and has been found to exhibit potent inhibitory activity against the human voltage-gated sodium channel Nav1.7.
作用機序
4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine exerts its pharmacological effects by selectively binding to the Nav1.7 channel, which is predominantly expressed in sensory neurons and plays a critical role in the transmission of pain signals. By inhibiting the function of this channel, 4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine effectively reduces the excitability of these neurons and thus attenuates the perception of pain.
Biochemical and Physiological Effects:
Studies have shown that 4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine exhibits a dose-dependent inhibition of Nav1.7 currents, with an IC50 value of 8.9 nM. The compound has also been found to have a long-lasting effect on the inhibition of Nav1.7 currents, which is attributed to its slow dissociation kinetics. In addition, 4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine has been shown to reduce the release of calcitonin gene-related peptide (CGRP), a neuropeptide that is involved in the development of chronic pain.
実験室実験の利点と制限
One of the major advantages of 4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine is its high selectivity for Nav1.7, which minimizes the risk of off-target effects. The compound has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of 4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine is its poor solubility, which can make it challenging to administer in certain experimental settings.
将来の方向性
Given the promising preclinical data, there is significant interest in developing 4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine as a potential therapeutic agent for chronic pain and other Nav1.7-related conditions. One of the future directions for research is to evaluate the safety and efficacy of 4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine in clinical trials, which will provide valuable insights into its pharmacological properties and potential clinical applications. Other future directions include investigating the effects of 4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine on other ion channels and exploring its potential as a tool for studying the role of Nav1.7 in various physiological processes.
合成法
The synthesis of 4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine involves a multi-step process that includes the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting product with morpholine. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
The discovery of 4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine has opened up new avenues for the treatment of several conditions that are associated with Nav1.7 channel dysfunction, including chronic pain, epilepsy, and migraine. The compound has been extensively studied in preclinical models, and its efficacy and safety have been demonstrated in various in vitro and in vivo experiments.
特性
IUPAC Name |
[1-(4-ethoxy-3-methylphenyl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-3-26-18-7-6-17(13-15(18)2)27(23,24)21-8-4-5-16(14-21)19(22)20-9-11-25-12-10-20/h6-7,13,16H,3-5,8-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSWCJCOUKGXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Ethoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。